molecular formula C14H12Cl2N2O2 B2779612 (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 882227-13-6

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid

Cat. No.: B2779612
CAS No.: 882227-13-6
M. Wt: 311.16
InChI Key: OCZBKWWREAQOFJ-VOTSOKGWSA-N
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Description

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-chloro-3-methyl-1H-pyrazole with 2-chlorobenzyl chloride under basic conditions to form the intermediate 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-yl}prop-2-enoic acid is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a chlorophenyl group. This combination of features contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(E)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c1-9-11(6-7-13(19)20)14(16)18(17-9)8-10-4-2-3-5-12(10)15/h2-7H,8H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZBKWWREAQOFJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=C/C(=O)O)Cl)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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